Methyl 4-chloroquinazoline-6-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPRYBXJRWOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596533 | |
| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152536-17-9 | |
| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinazoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Chloroquinazoline 6 Carboxylate and Its Analogues
Classical Synthetic Pathways
Classical methods for synthesizing the quinazoline (B50416) scaffold have been established for over a century and remain fundamental in organic chemistry. These pathways are characterized by sequential reactions, often requiring high temperatures and long reaction times.
Condensation Reactions for Quinazoline Ring Formation
The construction of the quinazoline ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is the foundational step. wikipedia.org A prevalent classical method is the Niementowski Quinazoline Synthesis, which involves the condensation of anthranilic acids with amides. frontiersin.org For the synthesis of a precursor to the target molecule, such as 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, the reaction would typically involve the condensation of 4-aminoterephthalic acid with formamide. This reaction proceeds via an o-amidobenzamide intermediate and involves the elimination of water, often requiring heating at elevated temperatures (e.g., 120-160°C) for several hours. nih.govresearchgate.net
Key Features of Classical Condensation:
Starting Materials: Anthranilic acid derivatives and amides (e.g., formamide).
Conditions: High temperatures, often solvent-free or in a high-boiling solvent.
Mechanism: Involves the formation of an intermediate amide followed by intramolecular cyclization and dehydration.
Chlorination Reactions for C4-Substitution
The introduction of the chlorine atom at the C4 position is a crucial step that transforms the relatively inert quinazolin-4-one precursor into a reactive intermediate suitable for further modification. This is typically an aromatization reaction where the C4-oxo group is replaced by a chloro group. researchgate.net The most common reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often used with a catalytic amount of dimethylformamide (DMF). nih.govresearchgate.net The quinazolin-4-one substrate is refluxed with the chlorinating agent, converting the lactam functionality into the desired 4-chloroquinazoline (B184009). researchgate.net Other reagent systems, such as triphenylphosphine (B44618) combined with trichloroisocyanuric acid, have also been employed, reportedly yielding 4-chloroquinazoline in high yields. nih.govresearchgate.net
| Reagent System | Conditions | Typical Yield | Reference |
| POCl₃ | Reflux | Moderate to High | nih.gov |
| SOCl₂ / DMF (cat.) | Reflux | Good | nih.govresearchgate.net |
| Triphenylphosphine / Trichloroisocyanuric acid | N/A | 89% | nih.gov |
Esterification at the C6-Position
The methyl carboxylate group at the C6 position can be introduced at various stages of the synthesis. One common approach is to perform a Fischer esterification on a precursor containing a carboxylic acid at the C6 position. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid (e.g., 4-chloroquinazoline-6-carboxylic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comdergipark.org.tr The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed. youtube.com
Alternatively, the ester group can be present on the starting material before the quinazoline ring is formed. For instance, the synthesis could begin with dimethyl 4-aminoterephthalate, which already contains the required methyl ester. This starting material would then undergo condensation to form the quinazolinone ring, followed by chlorination.
A third method involves converting the C6-carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with methanol to form the methyl ester with high yield. dergipark.org.trhacettepe.edu.tr
Advanced Synthetic Strategies
To overcome the limitations of classical methods, such as harsh conditions and long reaction times, advanced synthetic strategies have been developed. These techniques offer improved efficiency, higher yields, and greener reaction profiles.
Microwave-Assisted Synthesis Techniques
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. nih.gov For quinazoline synthesis, MWI provides a unique thermal effect that can reduce reaction times from hours to minutes and often improve product yields. frontiersin.orgnih.gov The Niementowski reaction, for example, can be performed under solvent-free conditions using microwave irradiation, simplifying the work-up procedure and enhancing the efficiency of quinazolinone formation. nih.gov Similarly, the N-arylation of 4-chloroquinazolines to form 4-anilinoquinazoline (B1210976) derivatives, a common subsequent reaction, is vastly accelerated under microwave conditions, demonstrating the broad applicability of this technique in quinazoline chemistry. nih.gov
| Synthesis Step | Classical Method (Heating) | Microwave-Assisted Method | Reference |
| Niementowski Reaction | 3-6 hours | 10-20 minutes | researchgate.net |
| N-Arylation | Several hours | 15-30 minutes | nih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)
Transition metal catalysis offers highly efficient and selective methods for forming key bonds in heterocyclic synthesis. The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, is particularly relevant for forming C-N bonds. wikipedia.org This reaction typically couples an amine with a boronic acid. organic-chemistry.org In the context of quinazoline synthesis, this methodology can be adapted to construct the heterocyclic ring. For instance, a Chan-Lam coupling of (2-formylphenyl)boronic acids with guanidines, using an inexpensive copper(I) iodide (CuI) catalyst in methanol, can produce 2-aminoquinazolines under relatively mild conditions. researchgate.net This approach provides an alternative to classical condensation methods, expanding the range of accessible quinazoline analogues. researchgate.netnih.gov The reaction proceeds through the formation of a copper-aryl complex, followed by reductive elimination to form the C-N bond. wikipedia.org
One-Pot and Multi-Component Approaches
One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like quinazolines from simple starting materials in a single synthetic operation. These methods are highly valued for their ability to reduce waste, save time, and simplify purification processes.
A prevalent strategy for the synthesis of the quinazoline core involves the condensation of an anthranilic acid derivative, an amine, and a one-carbon source. For instance, a three-component reaction of anthranilic acid, various amines, and formic acid, catalyzed by 2,4,6-trichloro-1,3,5-triazine (TCT) under solvent-free conditions, has been shown to produce quinazolin-4(3H)-ones in excellent yields (88–95%) and short reaction times (50–70 minutes). This method is notable for its mild, room temperature conditions and broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents on the amine.
While not directly yielding Methyl 4-chloroquinazoline-6-carboxylate, these MCRs provide a rapid entry to the core quinazoline structure, which can then be further functionalized. For example, a 4-hydroxyquinazoline-6-carboxylic acid intermediate, synthesized via an MCR, could be subsequently chlorinated and esterified to afford the target compound.
Table 1: Examples of One-Pot/Multi-Component Reactions for Quinazoline Synthesis
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Yield (%) |
| Anthranilic acid | Aromatic amine | Formic acid | TCT, Solvent-free, rt | Quinazolin-4(3H)-one | 88-95 |
| 2-Aminobenzamide | Aldehyde/Orthoester | Ammonium Acetate | Various | 4(3H)-Quinazolinone | Moderate to Good |
| Isatoic Anhydride | Primary Amine | Triethyl Orthoformate | Heat | 4(3H)-Quinazolinone | Good |
This table presents generalized examples of multicomponent reactions for the synthesis of the quinazoline core structure.
Precursor-Based Synthesis and Functional Group Interconversions
The synthesis of this compound often relies on the strategic modification of pre-existing quinazoline cores or their precursors through a series of functional group interconversions.
Synthesis from 4-Chloroquinazolin-6-ol (B1602958) Derivatives
A plausible synthetic route to this compound can be envisioned starting from a 4-chloroquinazolin-6-ol derivative. This multi-step process would involve the protection of the phenolic hydroxyl group, followed by carboxylation, and finally, esterification.
A key challenge in this approach is the selective functionalization at the 6-position. One potential strategy involves the use of a directed ortho-metalation (DoM) approach on a protected 4-chloroquinazolin-6-ol. The protecting group would direct a strong base to deprotonate the C-5 or C-7 position, which could then be carboxylated using a suitable electrophile like carbon dioxide. Subsequent esterification of the resulting carboxylic acid would yield the desired product.
Alternatively, a more classical approach would involve the synthesis of 4-hydroxy-6-nitroquinazoline, followed by reduction of the nitro group to an amine. The amino group could then be converted to a nitrile via a Sandmeyer reaction, which can be hydrolyzed to the carboxylic acid and subsequently esterified. The final step would be the chlorination of the 4-hydroxy group.
N-Alkylation Approaches with Quinazoline Cores
N-alkylation of the quinazoline core is a common strategy to introduce diversity and modulate the biological activity of these compounds. While direct N-alkylation of this compound itself is not the primary focus, the N-alkylation of related quinazolinone precursors is a highly relevant synthetic transformation.
The alkylation of quinazolin-4(3H)-ones typically occurs at the N-3 position. uw.edu This reaction is often carried out using an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). uw.edu For instance, the N-alkylation of a 2-chloro-quinazolinone with methyl 2-bromoacetate has been reported to proceed in good yield (71%). biosynth.com
It is important to note that the regioselectivity of alkylation (N- vs. O-alkylation) can be a concern. However, studies have shown that for quinazolin-4-ones, N-alkylation is generally favored under standard basic conditions. uw.edu
Table 2: Examples of N-Alkylation of Quinazolinone Cores
| Quinazolinone Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |
| 2-Chloro-quinazolinone | Methyl 2-bromoacetate | Not specified | N-3 alkylated product | 71 | biosynth.com |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃/DMF | 3-Benzylquinazolin-4(3H)-one | 82 | uw.edu |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | Not specified | N-3 alkylated product | 82 |
This table provides examples of N-alkylation reactions on the quinazolinone scaffold.
Derivatization of 4-Chloroquinazoline Carboxylic Acid Intermediates
The derivatization of 4-chloroquinazoline carboxylic acid intermediates is a direct and versatile method for obtaining compounds like this compound. The key precursor, 4-chloroquinazoline-6-carboxylic acid, can be synthesized from the corresponding 4-hydroxyquinazoline-6-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Once the 4-chloroquinazoline-6-carboxylic acid is obtained, the carboxylic acid functional group can be readily esterified to the methyl ester. Standard esterification methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like sulfuric acid), can be employed. Alternatively, for more sensitive substrates, milder conditions involving the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. Another effective method is the conversion of the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, followed by reaction with methanol.
This approach allows for the late-stage introduction of the ester functionality, which can be advantageous in a multi-step synthesis. Furthermore, the carboxylic acid intermediate can be converted to a variety of other derivatives, such as amides, by reacting the corresponding acid chloride with primary or secondary amines. dergipark.org.tr
Table 3: Methods for the Derivatization of Carboxylic Acids
| Carboxylic Acid | Reagent(s) | Product | General Applicability |
| R-COOH | CH₃OH, H₂SO₄ (catalytic) | R-COOCH₃ | Fischer Esterification, suitable for robust substrates |
| R-COOH | SOCl₂, then CH₃OH | R-COOCH₃ | High yielding, proceeds via acid chloride |
| R-COOH | DCC, DMAP, CH₃OH | R-COOCH₃ | Mild conditions, suitable for sensitive substrates |
| R-COOH | SOCl₂, then R'₂NH | R-CONR'₂ | Synthesis of amides via acid chloride |
This table outlines common methods for the conversion of carboxylic acids to their corresponding methyl esters and amides.
Chemical Reactivity and Derivatization Strategies
Nucleophilic Aromatic Substitution at C4 of the Quinazoline (B50416) Core
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring of the quinazoline scaffold renders the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is an excellent leaving group, facilitating reactions with a variety of nucleophiles. This reactivity is extensively exploited for the synthesis of diverse quinazoline derivatives. DFT calculations have shown that the carbon atom at the 4-position of chloroquinazolines has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack compared to other positions. masterorganicchemistry.comacs.org
Reaction with Amines to Form 4-Aminoquinazoline Derivatives
One of the most common derivatization strategies for 4-chloroquinazolines is their reaction with primary and secondary amines to yield 4-aminoquinazoline derivatives. researchgate.net This reaction is a cornerstone in the synthesis of numerous pharmacologically important compounds, including kinase inhibitors used in cancer therapy. masterorganicchemistry.comresearchgate.net The reaction generally proceeds by the addition of the amine to the C4 position, forming a tetrahedral intermediate, followed by the elimination of a chloride ion to restore aromaticity. ncert.nic.in
The reaction conditions can be tuned based on the nucleophilicity of the amine. Electron-rich amines, such as primary aliphatic amines, often react readily under mild conditions, while less reactive, electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation to achieve good yields in a reasonable timeframe. researchgate.net The use of microwave-assisted synthesis has been shown to be particularly effective for the N-arylation of 4-chloroquinazolines, allowing for rapid and efficient reactions with a broad range of anilines. researchgate.net
Below is a table summarizing the reaction of various substituted anilines with 4-chloroquinazoline (B184009) analogues, demonstrating the scope of this transformation.
| Entry | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Methoxy-N-methylaniline | Microwave, THF/H2O, 10 min | Methyl 4-((4-methoxyphenyl)(methyl)amino)quinazoline-6-carboxylate | 63-90 | researchgate.net |
| 2 | 3-Methoxy-N-methylaniline | Microwave, THF/H2O, 10 min | Methyl 4-((3-methoxyphenyl)(methyl)amino)quinazoline-6-carboxylate | 84-90 | researchgate.net |
| 3 | 3-Bromo-N-methylaniline | Microwave, THF/H2O, 10 min | Methyl 4-((3-bromophenyl)(methyl)amino)quinazoline-6-carboxylate | 72-73 | researchgate.net |
| 4 | 4-Fluoro-N-methylaniline | Microwave, THF/H2O, 40 min | Methyl 4-((4-fluorophenyl)(methyl)amino)quinazoline-6-carboxylate | 75-84 | researchgate.net |
| 5 | o-Toluidine | Microwave, THF/H2O, 2 h | Methyl 4-(o-tolylamino)quinazoline-6-carboxylate | 74-78 | researchgate.net |
| 6 | 4-Fluoroaniline | Microwave, THF/H2O | Methyl 4-((4-fluorophenyl)amino)quinazoline-6-carboxylate | 92 | researchgate.net |
Reactions with Hydrazines to Yield 4-Hydrazinylquinazoline Derivatives
The reaction of methyl 4-chloroquinazoline-6-carboxylate with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides access to 4-hydrazinylquinazoline derivatives. This transformation follows the same SNAr mechanism as the reaction with amines. ncert.nic.in These hydrazinyl intermediates are valuable synthons for the construction of more complex fused heterocyclic systems. For example, treatment of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles via a ring transformation, showcasing the high reactivity of the initial hydrazinyl adduct. nih.gov The use of methyl hydrazinocarboxylate can also be considered as a practical and potentially safer alternative to hydrazine for introducing the hydrazinyl moiety. organic-chemistry.org
Formation of Fused Heterocyclic Systems (e.g., Triazoloquinazolines)
The 4-hydrazinylquinazoline derivatives obtained from the reaction described in section 3.1.2 are key precursors for the synthesis of triazoloquinazolines, a class of compounds with significant pharmacological interest. organic-chemistry.orgrsc.org The fusion of a triazole ring to the quinazoline core can be achieved through various cyclization strategies.
For instance, the 4-hydrazinylquinazoline intermediate can be reacted with orthoesters, such as triethyl orthoformate, to construct the triazole ring, leading to the formation of researchgate.netncert.nic.inorganic-chemistry.orgtriazolo[4,3-c]quinazoline systems. nih.gov Alternatively, reaction with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to different isomers of the triazoloquinazoline scaffold. organic-chemistry.orgrsc.org The specific isomeric form of the resulting fused system, such as researchgate.netncert.nic.inorganic-chemistry.orgtriazolo[1,5-a]quinazoline or researchgate.netncert.nic.inorganic-chemistry.orgtriazolo[4,3-c]quinazoline, depends on the cyclizing agent and reaction conditions employed. organic-chemistry.orgrsc.org
Modifications and Reactions of the Carboxylate Group at C6
The methyl carboxylate group at the C6 position offers another site for derivatization, allowing for the introduction of different functional groups and the extension of the molecular structure. These modifications are typically orthogonal to the reactions at the C4 position.
Ester Hydrolysis and Amide Formation
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.comchemistrysteps.com This hydrolysis is a fundamental step that opens up a plethora of subsequent derivatization possibilities.
The resulting 4-chloroquinazoline-6-carboxylic acid is a crucial intermediate for the synthesis of various amide derivatives. Amide bond formation can be achieved through standard coupling protocols. stackexchange.comchemrxiv.org Common methods include:
Activation of the carboxylic acid with a coupling agent such as HBTU, DCC, or EDC, followed by reaction with a primary or secondary amine. researchgate.net
Conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. stackexchange.comnih.gov
These methods provide a straightforward route to a diverse library of 6-amido-quinazoline derivatives, which have been explored for various therapeutic applications. libretexts.org
Reduction Reactions to Alcohol and Aldehyde Derivatives
The ester group at C6 can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: The complete reduction of the methyl ester to a primary alcohol, (4-chloro-6-(hydroxymethyl)quinazoline), can be accomplished using powerful reducing agents. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters to primary alcohols. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, its reactivity can be enhanced by using it in a methanol (B129727) system or in the presence of additives like CeCl₃, allowing for the reduction of aromatic esters to their corresponding alcohols. ncert.nic.in
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde (4-chloroquinazoline-6-carbaldehyde) is a more delicate transformation that requires the use of sterically hindered and less reactive hydride reagents. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. stackexchange.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. stackexchange.commasterorganicchemistry.com At this low temperature, a stable tetrahedral intermediate is formed which, upon aqueous workup, collapses to the desired aldehyde. stackexchange.com
The selective generation of either the alcohol or the aldehyde at the C6 position significantly expands the synthetic utility of the this compound scaffold, allowing for further functionalization, such as etherification or reductive amination reactions.
Electrophilic Aromatic Substitution on the Quinazoline Ring
The quinazoline ring system is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine ring. wikipedia.org The reactivity of this system towards electrophilic aromatic substitution (EAS) is complex and dictated by the electronic properties of the two constituent rings. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is generally resistant to electrophilic attack. Conversely, the benzene ring (also referred to as the carbocyclic ring) is more susceptible to electrophilic substitution. wikipedia.org
For the parent quinazoline molecule, the established order of reactivity for electrophilic substitution on the carbocyclic ring is 8 > 6 > 5 > 7. wikipedia.org In the case of this compound, the substitution pattern is influenced by both this inherent reactivity and the electronic effects of the existing substituents.
The substituents present on the ring are:
A chloro group at position 4.
A methoxycarbonyl group (-COOCH₃) at position 6.
The chloro group is an electron-withdrawing group via induction but is ortho-, para-directing due to resonance. However, its influence on the carbocyclic ring is minimal as it is located on the pyrimidine ring. The primary electronic influence on the benzene part of the molecule comes from the methoxycarbonyl group at position 6. This group is strongly deactivating and a meta-director.
Considering these factors:
The inherent reactivity favors position 8 as the most active site.
The methoxycarbonyl group at position 6 deactivates the entire benzene ring towards electrophilic attack. As a meta-director, it would direct incoming electrophiles to positions 5 and 7 (relative to its own position).
Cyclization Reactions and Annulation Strategies
The 4-chloro substituent on the quinazoline ring is a key functional group that enables a variety of cyclization and annulation strategies. The carbon at the 4-position is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), which often serves as the initial step for constructing new fused ring systems. mdpi.comresearchgate.netnih.gov
A prominent example of such a reactivity pattern is the reaction of 4-chloroquinazolines with hydrazines. This reaction does not result in a simple substitution but initiates a ring transformation cascade, leading to the formation of different heterocyclic systems. rsc.org When 4-chloroquinazolines are treated with hydrazine hydrate at elevated temperatures, the pyrimidine ring opens and re-closes to form 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org In some cases, a secondary product, 3-(2-aminophenyl)-4H-1,2,4-triazole, is also formed. rsc.org
The resulting triazole derivatives are versatile intermediates for further cyclization. For instance, they can undergo ring closure reactions with various reagents to form polycyclic systems:
With triethyl orthoesters, they form 5H-1,2,4-triazolo[4,3-d] wikipedia.orgmdpi.comacs.orgbenzotriazepines.
With aldehydes and ketones, they yield 6,7-dihydro-5H-1,2,4-triazolo[4,3-d] wikipedia.orgmdpi.comacs.orgbenzotriazepines. rsc.org
This strategy highlights how the 4-chloro position can be leveraged to transform the quinazoline core into more complex triazolo-benzotriazepine structures.
Table 1: Cyclization Reactions of 4-Chloroquinazoline Derivatives
| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Chloroquinazoline | Hydrazine hydrate (at 150 °C) | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole and 3-(2-aminophenyl)-4H-1,2,4-triazole | Ring Transformation/Cyclization | rsc.org |
| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Triethyl orthoesters | 5H-1,2,4-triazolo[4,3-d] wikipedia.orgmdpi.comacs.orgbenzotriazepine | Cyclocondensation | rsc.org |
| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Aldehydes/Ketones | 6,7-Dihydro-5H-1,2,4-triazolo[4,3-d] wikipedia.orgmdpi.comacs.orgbenzotriazepine | Cyclocondensation | rsc.org |
Beyond these specific examples, this compound can be envisioned as a scaffold in broader annulation strategies, such as tandem or [4+2] annulation approaches, to build fused heterocyclic systems. researchgate.netresearchgate.net The 4-chloro position provides a reactive handle for introducing a side chain via nucleophilic substitution, which can then undergo an intramolecular cyclization onto the quinazoline ring or an appended functional group, expanding the molecular complexity.
Medicinal Chemistry and Pharmacological Evaluation
Biological Activities and Therapeutic Potential of Methyl 4-chloroquinazoline-6-carboxylate Derivatives
The versatility of the quinazoline (B50416) ring system allows for chemical modifications at various positions, leading to derivatives with diverse biological functions. These compounds have shown significant promise, particularly in the fields of oncology and microbiology.
Antineoplastic Activity (Anticancer Research)
Quinazoline derivatives have been a cornerstone in the development of targeted cancer therapies. Their ability to interact with key proteins involved in cancer cell proliferation, survival, and metastasis has made them a subject of intense research.
A primary mechanism through which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. amazonaws.com Numerous derivatives have been designed as potent inhibitors of EGFR, a key driver in various cancers, including non-small cell lung cancer. amazonaws.commdpi.com Modifications to the quinazoline core have led to the development of compounds that can overcome resistance to existing EGFR inhibitors. mdpi.com For example, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and showed promising EGFR inhibitory activity. frontiersin.org Molecular docking studies have revealed that these compounds can bind to the ATP region of EGFR, similar to established drugs like erlotinib. frontiersin.org Some derivatives have shown dual inhibitory activity against both EGFR and other kinases like c-Met or VEGFR-2, potentially offering a synergistic antitumor effect. amazonaws.commdpi.com
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is another critical target in cancer therapy, and its inhibition is a promising strategy. mdpi.com A series of 4-aminoquinazoline derivatives were designed and synthesized, with some compounds demonstrating selective inhibition of PI3Kα. nih.gov One particular compound, referred to as 6b in a study, showed an IC50 of 13.6 nM against PI3Kα and subsequently blocked the PI3K/Akt pathway in HCT116 cells. nih.gov This inhibition of the PI3K pathway leads to downstream effects such as cell cycle arrest and apoptosis. nih.gov
p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is implicated in various aspects of cancer progression, including cell motility and proliferation, making it an attractive therapeutic target. acs.org Through a structure-based drug design approach, a novel class of PAK4 inhibitors with a 6-chloro-4-aminoquinazoline-2-carboxamide scaffold was developed. acs.orgnih.gov One of the most potent compounds, designated 31 (CZh226), exhibited remarkable selectivity for PAK4 over other kinases like PAK1. acs.orgnih.gov This compound effectively inhibited the migration and invasion of A549 tumor cells by modulating PAK4-directed downstream signaling pathways. nih.gov
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net A series of novel quinazoline-4-(6-methoxytetrahydroquinoline) analogues were designed as inhibitors of tubulin polymerization. nih.gov One compound, 4a4, demonstrated potent antiproliferative activities across several human cancer cell lines, with IC50 values in the nanomolar range. nih.gov A co-crystal structure confirmed that this compound binds to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics. nih.gov
By inhibiting key regulatory proteins, quinazoline derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating. Several studies have shown that these compounds can induce cell cycle arrest, often at the G1 or G2/M phase. For instance, a PI3Kα inhibitor with a 4-aminoquinazoline structure was found to cause G1 cell cycle arrest. nih.gov Another study on 4-phenoxyquinazoline (B3048288) derivatives revealed their capacity to induce arrest at the G2/M phase. mdpi.com
Inducing programmed cell death, or apoptosis, is a major goal of cancer therapy. Quinazoline derivatives have been shown to trigger apoptosis through various mechanisms.
Mitochondrial-Dependent Pathway: Some 4-aminoquinazoline derivatives that inhibit PI3K have been shown to induce apoptosis via the mitochondrial-dependent pathway. nih.gov
Caspase Activation: The activation of caspases, a family of proteases crucial for apoptosis, is a common outcome of treatment with these compounds. For example, novel hybrid analogues combining quinazolinone and allylphenyl quinoxaline (B1680401) were found to activate caspase-3. frontiersin.org
Modulation of Apoptotic Proteins: These derivatives can also alter the expression of key proteins that regulate apoptosis. Studies have shown that they can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. frontiersin.orgmdpi.com
Reactive Oxygen Species (ROS) Generation: Some quinazoline-based hybrids have been found to induce apoptosis through the generation of reactive oxygen species (ROS). frontiersin.org
Antimicrobial Activity (Antibacterial and Antifungal)
In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing challenge of drug-resistant pathogens. researchgate.neteco-vector.com
Antibacterial Activity: Various quinazoline derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Studies have shown that compounds with specific substitutions on the quinazoline ring exhibit potent activity against strains like Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.comnih.gov The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. eco-vector.com For instance, a compound identified as VIIa showed potent activity against E. coli and L. monocytogenes with MICs of 1.56 µg/ml. nih.gov
Antifungal Activity: The antifungal potential of quinazoline derivatives has also been explored against various fungal strains, including Candida albicans and Aspergillus flavus. researchgate.netnih.gov Certain synthesized compounds have displayed significant antifungal effects. For example, one derivative, VIIc, was found to be highly potent against C. albicans and A. flavus with MICs of 0.78 and 0.097 µg/ml, respectively. nih.gov Another synthesized compound, THTQ, showed good inhibitory activity against Aspergillus niger. nih.gov
Data Tables
Table 1: Anticancer Activity of Selected Quinazoline Derivatives
| Compound ID | Target | Mechanism of Action | Cell Lines Tested | Potency (IC50/Ki) |
|---|---|---|---|---|
| 6b | PI3Kα | Kinase Inhibition, Cell Cycle Arrest (G1), Apoptosis | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | 13.6 nM (PI3Kα) |
| 31 (CZh226) | PAK4 | Kinase Inhibition, Inhibition of Migration and Invasion | A549 | Ki = 0.016 µM (PAK4) |
| 4a4 | Tubulin | Tubulin Polymerization Inhibition, Cell Cycle Arrest (G2/M), Apoptosis | SKOV3 and others | 0.4 - 2.7 nM |
| A32 | PARP1 | PARP Inhibition | HCT-15, HCC1937 | 10.93 µM (HCT-15), 11.35 µM (HCC1937) |
| B1 | PARP1 | PARP Inhibition, Apoptosis Induction | HCT-15, HCC1937 | 63.81 nM (PARP1) |
Table 2: Antimicrobial Activity of Selected Quinazoline Derivatives
| Compound ID | Target Organism | Type of Activity | Potency (MIC) |
|---|---|---|---|
| VIIa | E. coli, L. monocytogenes | Antibacterial | 1.56 µg/ml |
| VIIc | C. albicans, A. flavus | Antifungal | 0.78 µg/ml, 0.097 µg/ml |
| THTQ | Proteus mirabilis, Escherichia coli | Antibacterial | 1.875 mg/mL, 3.75 mg/mL |
| THTQ | Aspergillus niger, Candida albicans | Antifungal | 15 mg/mL, 7.5 mg/mL |
Antiviral Activity
Derivatives of the quinazoline scaffold have demonstrated notable potential as antiviral agents. While research directly focused on this compound is specific, studies on closely related analogues provide significant insights. For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their inhibitory effects against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov In this study, the 6-aminoquinazoline core, which can be derived from a 6-nitro precursor, was functionalized at the C4 position with various anilino groups. One of the lead compounds, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, emerged from a random screening as an inhibitor of MERS-CoV infection. nih.gov Optimization of this hit led to the discovery of a derivative with a 3-cyanobenzyl amine at the C6 position and a 3-chloro-4-fluoroaniline (B193440) at the C4 position, which exhibited a potent inhibitory effect (IC50 = 0.157 µM) and a high selectivity index (SI = 25) in Vero cells without notable cytotoxicity. nih.gov
Furthermore, other quinazoline derivatives have been investigated for broader antiviral applications. Novel quinazoline artemisinin (B1665778) hybrids have shown potent activity against cytomegalovirus, proving to be significantly more effective than the standard drug ganciclovir. mdpi.com Additionally, certain quinazoline analogues have been developed to combat plant-based viruses, such as the cucumber mosaic virus, displaying protective activities comparable to commercial drugs. mdpi.com Some synthesized quinazoline derivatives have also been identified as potent antivirals against the Hepatitis C and Japanese Encephalitis viruses. mdpi.com
Table 1: Antiviral Activity of Selected 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV
| Compound | C4-Substituent | C6-Substituent | IC50 (µM) | Selectivity Index (SI) |
| Lead Compound | 3-Chloro-4-fluoroaniline | 3-Methoxybenzylamine | - | - |
| Optimized Compound | 3-Chloro-4-fluoroaniline | 3-Cyanobenzylamine | 0.157 | 25 |
Anti-inflammatory Properties
The quinazolinone core, a close structural relative of quinazoline, is well-documented for its anti-inflammatory properties. nih.goviosrjournals.orgfabad.org.tr Various derivatives have been synthesized and evaluated, demonstrating significant activity in preclinical models. For example, a series of 2,3,6-trisubstituted quinazolinone derivatives showed anti-inflammatory activity, with compounds bearing an o-methoxyphenyl substituent at C-3 and a p-dimethylaminophenyl group at C-2 exhibiting higher activity than the standard drug phenylbutazone. mdpi.com
Investigations into different substitution patterns have revealed that the presence of a 4-chlorophenyl group on the quinazolinone moiety can lead to better anti-inflammatory activity compared to an unsubstituted phenyl group. nih.gov In one study, a series of 3-[2'-(substituted benzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones were synthesized, and their anti-inflammatory potential was assessed. nih.gov The results indicated that thiazolidinone derivatives of these quinazolinones generally showed better anti-inflammatory effects than the corresponding azetidinones. nih.gov Specifically, a compound featuring a p-chlorophenyl group and a 6-bromo substituent on the quinazolinone ring displayed the most potent activity in the series. nih.gov While these findings are on quinazolinone derivatives, they underscore the potential of the broader quinazoline scaffold in the development of anti-inflammatory agents.
Enzyme Inhibition Beyond Kinases
The versatility of the quinazoline scaffold extends to the inhibition of various enzymes critical in pathological processes, including carbonic anhydrases, poly (ADP-ribose) polymerase (PARP), and dihydrofolate reductase (DHFR).
Carbonic Anhydrase Inhibition: Derivatives of quinazoline have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms, which are involved in numerous physiological and pathological processes. nih.gov A study focused on 2-aryl-quinazolin-4-yl aminobenzoic acids demonstrated their potential as non-classical CA inhibitors. nih.gov These compounds, featuring a carboxylic acid functionality, were evaluated against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.gov Notably, some derivatives exhibited potent, sub-micromolar inhibitory activity against hCA XII. nih.gov For instance, a quinazoline derivative with a para-aminobenzoic acid moiety displayed a Ki value of 0.25 µM against hCA XII. nih.gov This line of research highlights the potential for quinazoline-6-carboxylate derivatives to be developed as selective CA inhibitors.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: The quinazolinone scaffold has been effectively utilized as a bioisostere of the phthalazinone core found in the PARP inhibitor Olaparib. rsc.org Several series of quinazolinone-based derivatives have been synthesized and shown to exhibit potent PARP-1 inhibitory activity. rsc.orgresearchgate.net In one such study, a synthesized compound displayed an IC50 value of 30.38 nM, comparable to Olaparib's 27.89 nM. rsc.org Further investigations revealed that these compounds could induce cell cycle arrest at the G2/M phase in cancer cell lines. rsc.org Structure-activity relationship (SAR) studies have indicated that small alkyl or aromatic groups at the N1 position of the quinazoline are well-tolerated. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: Quinazoline derivatives have been designed as inhibitors of DHFR, a crucial enzyme in nucleotide biosynthesis and a key target in cancer chemotherapy. nih.govnih.gov Various 2,3,6-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their DHFR inhibitory activity. mdpi.com One study reported a compound that was a highly active DHFR inhibitor, with SAR analysis indicating that substituents at the C2, C3, and C6 positions of the quinazolinone nucleus contribute significantly to the inhibitory action. mdpi.com Another series of quinazolinone derivatives showed potent inhibitory activity against both bacterial (Staphylococcus aureus and Escherichia coli) and human DHFR. nih.gov
Other Investigated Biological Activities
The therapeutic potential of quinazoline derivatives extends to a range of other biological activities, including anticonvulsant, antimalarial, and antidiabetic effects.
Anticonvulsant Activity: The quinazoline structure is a core component of compounds that have been investigated for anticonvulsant properties. nih.govnih.gov A number of quinazolin-4(3H)-one derivatives have shown promising activity in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com Research has indicated that the presence of a halogen or an electron-rich substituent at the C6-position can enhance antiepileptic activity. mdpi.com For example, the 6-chloro derivative of methaqualone, a known quinazoline-based sedative, was found to have remarkable anticonvulsant potency. nih.gov
Antimalarial Activity: Quinazoline-containing compounds have been explored as potential treatments for malaria. nih.gov The broad spectrum of biological activities associated with the quinazolinone scaffold includes antimalarial effects. nih.gov
Antidiabetic Activity: Numerous quinazoline derivatives have been reported to possess significant hypoglycemic action. nih.govresearchgate.net Studies have shown that treatment with certain quinazoline derivatives can lead to a dose-dependent reduction in blood sugar levels in diabetic mice. nih.gov These compounds are also being investigated for their inhibitory activity on enzymes such as α-amylase and DPP-4, which are relevant targets in diabetes management. researchgate.net
Sirtuin Modulating Activity: Novel quinazolinone and related analogs have been developed as modulators of sirtuins, a class of proteins involved in aging, stress, and metabolism. google.com These compounds have potential therapeutic applications in a variety of diseases, including those related to aging, diabetes, obesity, and neurodegenerative disorders. google.com
Structure-Activity Relationship (SAR) Studies
Impact of Substituents at C4 on Biological Efficacy
The substituent at the C4 position of the quinazoline ring plays a critical role in determining the biological activity of its derivatives. This position is a key point for modification to modulate potency and selectivity for various biological targets.
In the context of antiviral activity against MERS-CoV, SAR studies on 4-anilino-6-aminoquinazolines revealed that the nature of the substituent on the C4-anilino ring significantly influences potency. nih.gov For instance, introducing a 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl groups led to a reduction in activity. nih.gov Interestingly, a 4-trifluoromethyl group was found to slightly enhance the antiviral potency. nih.gov
For DHFR inhibition, the C4 position is also crucial. In a series of 2,3,4-trisubstituted-quinazolines, the binding mode of the most active compound was found to be similar to that of methotrexate, a known DHFR inhibitor. nih.gov Furthermore, in the development of anti-inflammatory agents, 4-amino quinazoline derivatives have been investigated, with an N-(4-fluorophenyl)quinazolin-4-amine showing high potency. mdpi.com The general consensus from various studies is that a substituted amine at the C4 position often enhances biological activity. mdpi.com
Role of the C6-Carboxylate Moiety in Bioactivity
The C6 position of the quinazoline ring is another important site for structural modification that can significantly impact biological activity. While direct studies on the C6-carboxylate moiety of this compound are specific, research on related C6-substituted derivatives provides valuable insights.
In the context of antiviral agents, the functionalization at the C6 position of 4-anilinoquinazolines was explored. nih.gov Starting with a 6-aminoquinazoline, various substituents were introduced. It was found that many substituents were well-tolerated, with 3-cyanobenzyl, 4-cyanobenzyl, 3-nitrobenzyl, and 4-nitrobenzyl groups showing similar activities to the parent compound. nih.gov This indicates that the C6 position can accommodate a variety of groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of a halogen or an electron-rich substituent at the C6 position has also been noted to improve antiepileptic activity in quinazoline derivatives. mdpi.com
Influence of Modifications at Other Quinazoline Ring Positions (e.g., C2, C5, C7, C8)
The strategic modification of the quinazoline scaffold at positions other than C4 and C6 has been a pivotal approach in the development of novel therapeutic agents. While the 4-chloro and 6-carboxylate groups of this compound serve as key handles for primary diversification, alterations at the C2, C5, C7, and C8 positions have been shown to significantly impact the biological activity and selectivity of quinazoline derivatives.
Substitutions at the C2 position have been extensively explored to modulate the potency and target profile of quinazoline-based compounds. The introduction of various moieties, from small alkyl or amino groups to larger aromatic systems, can influence the steric and electronic properties of the molecule, thereby affecting its interaction with target proteins. For instance, in the context of kinase inhibitors, C2 modifications can dictate the selectivity profile by interacting with specific residues within the ATP-binding pocket.
Modifications at the C5 position are also crucial for optimizing pharmacological properties. The introduction of small, lipophilic groups at this position can enhance cell permeability and oral bioavailability. Furthermore, strategic substitutions can lead to additional interactions with the target protein, thereby increasing binding affinity.
Alterations at the C8 position can also influence the biological activity. The presence of halogen atoms at this position has been shown to enhance the antimicrobial activities of certain quinazolinone derivatives. nih.gov The electronic effects of substituents at C8 can modulate the reactivity of the entire quinazoline ring system.
The following table summarizes the influence of various substituents at different positions of the quinazoline ring on biological activity, based on studies of related quinazoline derivatives.
| Position | Type of Modification | Observed Impact on Biological Activity | Reference Compound Class |
| C2 | Alkyl, Amino, Aryl groups | Modulation of potency and target selectivity. | Kinase Inhibitors |
| C5 | Small lipophilic groups | Enhanced cell permeability and binding affinity. | General Quinazoline Scaffolds |
| C7 | Alkoxy, Substituted amines | Improved solubility and pharmacokinetic profiles; critical for EGFR inhibition. | EGFR Inhibitors mdpi.com |
| C8 | Halogen atoms | Enhanced antimicrobial activity. | Quinazolinone Derivatives nih.gov |
Pharmacophore Identification and Optimization
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline derivatives, the core scaffold itself is a key pharmacophoric element, often considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov
The identification of the pharmacophore for a series of quinazoline derivatives typically involves computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and ligand-based pharmacophore modeling. nih.govresearchgate.net These models help to identify the key chemical features responsible for the observed biological activity. For many quinazoline-based inhibitors, the pharmacophore model often includes:
A hydrogen bond acceptor: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are characteristic hydrogen bond acceptors.
Aromatic/hydrophobic regions: The fused benzene (B151609) ring provides a significant hydrophobic surface for van der Waals interactions.
Substituent-dependent features: The functional groups at various positions (e.g., C4, C6) contribute additional hydrogen bond donors/acceptors, hydrophobic centers, or charged groups that are critical for specific target recognition.
Optimization of the pharmacophore involves systematically modifying the lead compound, such as this compound, to enhance its fit within the target's binding site. This process is guided by the pharmacophore model and often involves iterative cycles of chemical synthesis and biological testing. For example, if a model predicts the need for an additional hydrophobic interaction, a lipophilic group might be introduced at a suitable position on the quinazoline ring. The goal is to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Elucidation
Molecular Target Identification and Validation
The quinazoline scaffold is a versatile template that can be tailored to interact with a diverse array of molecular targets. Consequently, quinazoline derivatives have been developed as inhibitors for a variety of enzymes and receptors implicated in numerous diseases. nih.gov For derivatives of this compound, potential molecular targets are likely to be found within families of proteins that are known to bind quinazolines.
Prominent molecular targets for quinazoline derivatives include:
Protein Kinases: This is arguably the most significant class of targets for quinazoline-based drugs. Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which play critical roles in cellular signaling pathways that are often dysregulated in cancer. mdpi.com Key examples include:
Epidermal Growth Factor Receptor (EGFR): Several approved anticancer drugs with a 4-anilinoquinazoline core target EGFR. nih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block angiogenesis in tumors. mdpi.com
Platelet-Derived Growth Factor Receptor (PDGFR): Another important target in cancer therapy. mdpi.com
Dihydrofolate Reductase (DHFR): Some quinazoline derivatives act as antifolates by inhibiting DHFR, an essential enzyme in nucleotide synthesis. nih.govresearchgate.net This mechanism is relevant for both anticancer and antimicrobial applications.
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are an important class of anticancer agents, and quinazoline-based compounds have shown potent inhibitory activity against this enzyme. nih.govnih.govresearchgate.net
Tubulin: Certain quinazoline derivatives can inhibit tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
The following table summarizes key molecular targets of quinazoline derivatives and their therapeutic relevance.
| Molecular Target | Therapeutic Area | Examples of Quinazoline-Based Drugs/Candidates |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Gefitinib, Erlotinib nih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer | Vandetanib nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Diseases | Trimetrexate drugbank.com |
| Poly(ADP-ribose) Polymerase (PARP) | Cancer | Investigational compounds nih.govnih.gov |
| Tubulin | Cancer | Investigational compounds nih.gov |
Validation of these targets for a specific compound like this compound would involve a series of in vitro and in vivo experiments, including enzyme inhibition assays, cellular thermal shift assays, and studies in disease models.
Biochemical Pathway Modulation Studies
Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target affects downstream biochemical pathways. For quinazoline derivatives that target protein kinases, their effects on cellular signaling cascades are of primary interest.
For instance, inhibition of EGFR by a quinazoline derivative would be expected to modulate key downstream signaling pathways such as:
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of upstream kinases like EGFR can lead to decreased phosphorylation of Akt and subsequent downstream effectors.
RAS/RAF/MEK/ERK Pathway: This cascade is a major driver of cell proliferation, and its activity is often suppressed by EGFR inhibitors.
Studies to elucidate the modulation of these pathways typically involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins, reporter gene assays to assess transcriptional activity, and cell-based assays to measure downstream functional outcomes like cell proliferation, apoptosis, and cell cycle progression. The ability of novel quinazoline derivatives to induce apoptosis and cause cell cycle arrest is a common focus of these investigations. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent atoms.
¹H NMR (Proton NMR):
Proton NMR analysis of Methyl 4-chloroquinazoline-6-carboxylate, conducted in DMSO-d6, reveals a distinct set of signals that correspond to each unique proton in the molecule. The aromatic region of the spectrum is particularly informative, displaying signals for the protons on the quinazoline (B50416) ring system. A singlet is observed for the proton at position 2, while the protons at positions 5, 7, and 8 exhibit characteristic splitting patterns due to spin-spin coupling. Additionally, a sharp singlet corresponding to the methyl protons of the ester group is observed in the upfield region of the spectrum.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.66 | d | 1.9 | H-5 |
| 8.39 | s | - | H-2 |
| 8.30 | dd | 8.5, 0.6 | H-7 |
| 7.79 | d | 8.5 | H-8 |
| 3.90 | s | - | -OCH₃ |
¹³C NMR (Carbon-13 NMR):
Mass Spectrometry (MS, HRMS, LC-MS, EI-MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing information about the molecular weight and elemental composition of a compound.
LC-MS (Liquid Chromatography-Mass Spectrometry):
Analysis of this compound by LC-MS with Electrospray Ionization (ESI) in positive ion mode reveals a prominent ion at an m/z of 223.19. i.moscow This corresponds to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of the compound (C₁₀H₇ClN₂O₂ = 222.63 g/mol ). i.moscow The presence of this ion confirms the molecular mass of the parent compound.
| Ionization Mode | m/z | Assignment |
|---|---|---|
| ESI (+) | 223.19 | [M+H]⁺ |
Further fragmentation analysis in MS/MS experiments could provide additional structural information by breaking the molecule into smaller, characteristic fragments. High-Resolution Mass Spectrometry (HRMS) would offer a more precise mass measurement, allowing for the unambiguous determination of the elemental formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. Although specific experimental IR data for this compound is not detailed in the provided search results, a predicted spectrum would exhibit characteristic absorption bands. Key expected peaks would include C=O stretching for the ester group, C-Cl stretching, C=N and C=C stretching vibrations from the quinazoline ring, and C-H stretching from the aromatic and methyl groups.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are indispensable chromatographic techniques for assessing the purity of a compound and for monitoring the progress of chemical reactions. For this compound, HPLC analysis has been reported using a Waters Symmetry C8 column (50 x 4.6 mm). i.moscow The analysis was performed with a gradient of acetonitrile (B52724) and water over 8 minutes. i.moscow Under these conditions, the compound exhibits a retention time of 1.50 minutes, which can be used as a benchmark for its identification and purity assessment in future analyses. i.moscow
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. For this compound (C₁₀H₇ClN₂O₂), the theoretical elemental composition can be calculated. While experimental data from the literature is not available, a comparison of the experimental percentages with the theoretical values would be a critical step in confirming the empirical formula of a synthesized batch of the compound.
Computational Chemistry and Theoretical Studies
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
While specific molecular docking and dynamics simulation studies for Methyl 4-chloroquinazoline-6-carboxylate have not been extensively reported in publicly available literature, the methodologies are widely applied to the quinazoline (B50416) scaffold, particularly in the context of kinase inhibition.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For quinazoline derivatives, this is often used to understand their interactions within the ATP-binding site of protein kinases. nih.govijcce.ac.ir The core of a 4-substituted quinazoline typically forms crucial hydrogen bonds with the "hinge" region of the kinase. For instance, in studies of analogous 4-anilinoquinazolines targeting the Epidermal Growth Factor Receptor (EGFR), the N1 atom of the quinazoline ring commonly acts as a hydrogen bond acceptor with the backbone N-H of a methionine residue (e.g., Met769), a key interaction for anchoring the inhibitor. brieflands.comresearchgate.net The substituent at the C4 position, in this case, a chlorine atom, is positioned to influence binding affinity and selectivity through steric and electronic interactions with the surrounding amino acid residues. Docking studies help to rationalize the structure-activity relationships and guide the design of more potent analogues. ijcce.ac.ir
Molecular Dynamics (MD) Simulations are used to analyze the physical motions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex predicted by docking. tandfonline.com An MD simulation, often run for nanoseconds, can assess the stability of key hydrogen bonds and hydrophobic interactions. tandfonline.com For example, a simulation of a quinazolinone derivative in the active site of a target protein would monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable. tandfonline.comtandfonline.com This analysis helps confirm whether the binding pose is energetically favorable over time and provides a more dynamic picture of the molecular interactions. brieflands.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for guiding drug design.
Although no specific QSAR models incorporating this compound were identified, numerous studies on quinazoline derivatives have successfully employed these techniques. nih.govfrontiersin.orgnih.gov
CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to impact biological activity. For example, a CoMFA map might show a green contour (sterically favored) near a specific position, suggesting that adding a larger substituent there could enhance activity. frontiersin.org
CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net This provides a more detailed understanding of the ligand-receptor interactions. nih.gov A CoMSIA model for a series of quinazoline kinase inhibitors might reveal that a region of positive electrostatic potential and high hydrophobicity in the receptor's active site corresponds with increased inhibitory activity. nih.govfrontiersin.org
These models yield statistical values such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), which indicate the predictive power and robustness of the model. nih.govresearchgate.net The insights from these contour maps are invaluable for optimizing lead compounds by suggesting specific structural modifications to improve potency and selectivity. researchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide fundamental insights into its chemical behavior.
A key aspect of this molecule's reactivity is the susceptibility of the chlorine atom at the C4 position to Nucleophilic Aromatic Substitution (SNAr) . researchgate.net This is a common reaction for synthesizing 4-aminoquinazoline derivatives, which are prevalent in many kinase inhibitors. nih.govmdpi.com DFT calculations can elucidate the SNAr reaction mechanism, which typically proceeds through a two-step process involving the formation of a high-energy intermediate known as a Meisenheimer complex. nih.gov Computational studies can map the energy profile of this reaction, calculating the activation energy barriers for both the formation of the intermediate and the subsequent departure of the chloride leaving group. mdpi.com
Furthermore, DFT calculations are used to analyze the electronic structure . This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Analysis of the molecular electrostatic potential (ESP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. chemrxiv.orgresearchgate.net For 4-chloroquinazolines, the C4 position is known to be electron-deficient, making it a prime target for nucleophiles.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Related Parameters through Computational Approaches
The prediction of ADME properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational models are available to estimate these parameters for molecules like this compound based on its chemical structure. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before committing to costly experimental synthesis and testing.
Key ADME-related parameters can be computationally predicted, providing a preliminary profile of the molecule's expected behavior in a biological system.
| Parameter | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 222.63 g/mol | Influences size-dependent diffusion and absorption. Values <500 g/mol are generally preferred for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | 2.44 | Measures lipophilicity, which affects solubility, permeability across biological membranes, and metabolism. Values between 1 and 3 are often optimal. |
| Topological Polar Surface Area (TPSA) | 54.96 Ų | Estimates the surface area of polar atoms. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. Fewer than 5 are preferred for good membrane permeability (Lipinski's Rule of Five). |
| Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms. Fewer than 10 are preferred for good membrane permeability (Lipinski's Rule of Five). |
| Water Solubility (LogS) | -2.91 | Indicates the solubility of the compound in water. A LogS value of -2.91 corresponds to a moderately soluble compound. |
Data predicted using publicly available computational models. These values are estimations and may differ from experimental results.
Based on these computational predictions, this compound exhibits physicochemical properties that are generally favorable for a potential drug candidate, adhering to guidelines such as Lipinski's Rule of Five. Its moderate lipophilicity and polar surface area suggest a good balance for solubility and membrane permeability.
Future Perspectives and Research Directions
Engineering Superior Molecules: The Quest for Enhanced Selectivity and Potency
A primary focus of future research will be the rational design and synthesis of new derivatives of Methyl 4-chloroquinazoline-6-carboxylate. The goal is to create molecules with heightened selectivity for their biological targets and increased therapeutic potency. This involves strategic modifications to the quinazoline (B50416) core to optimize interactions with specific enzymes or receptors.
Researchers are exploring the introduction of various substituents at different positions on the quinazoline ring. For instance, the substitution at the 4-position of the quinazoline ring is a common strategy to develop potent kinase inhibitors. By replacing the chloro group with different amine-containing moieties, scientists can fine-tune the molecule's binding affinity and selectivity.
The development of 4-anilinoquinazoline (B1210976) derivatives has been a particularly fruitful area of research, leading to the discovery of potent anticancer agents. nih.gov These compounds often target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are frequently overexpressed in malignant tumors. nih.gov Future work will likely involve the synthesis of extensive libraries of these derivatives, followed by rigorous screening to identify candidates with optimal pharmacological profiles.
Expanding the Therapeutic Landscape: Uncovering New Applications
While much of the current research on quinazoline derivatives has centered on their anticancer properties, the therapeutic potential of these compounds extends far beyond oncology. nih.govfrontiersin.org The inherent versatility of the quinazoline scaffold allows for its adaptation to target a wide array of biological pathways implicated in various diseases. ontosight.aimdpi.comijmpr.in
Future investigations will aim to uncover novel therapeutic applications for derivatives of this compound. This exploration will likely encompass a broad spectrum of diseases, including:
Infectious Diseases: The quinazoline core has shown promise as a scaffold for the development of antiviral, antibacterial, and antifungal agents. mdpi.com
Inflammatory Disorders: Certain quinazoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease. mdpi.comijmpr.in
Neurological Conditions: The ability of some quinazoline-based compounds to modulate central nervous system targets opens up possibilities for treating neurodegenerative diseases and psychiatric disorders.
The search for new applications will be driven by high-throughput screening of compound libraries against a diverse range of biological targets. This approach, combined with a deeper understanding of the structure-activity relationships of quinazoline derivatives, will be instrumental in identifying new therapeutic leads.
The Dawn of a New Era: Integrating Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of quinazoline-based therapeutics will be no exception. nih.govijirt.orgjsr.orgmdpi.com These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and accuracy than traditional methods. nih.govnih.gov
In the context of this compound, AI and ML can be employed in several key areas:
Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel quinazoline derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for further investigation, saving time and resources.
De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological properties. nih.gov By leveraging generative models, researchers can design new quinazoline derivatives that are optimized for a specific biological target.
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of binding to a target of interest. nih.gov
The synergy between AI, ML, and traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of quinazoline-based drugs.
Unraveling the Intricacies: Advanced Mechanistic Investigations
A deeper understanding of how quinazoline derivatives exert their therapeutic effects at the molecular and cellular levels is crucial for the development of safer and more effective drugs. Future research will focus on advanced mechanistic investigations to elucidate the precise interactions between these compounds and their biological targets.
This will involve the use of sophisticated techniques such as:
X-ray Crystallography and Cryo-Electron Microscopy: These techniques can provide high-resolution three-dimensional structures of drug-target complexes, revealing the specific atomic interactions that govern binding and activity.
Advanced Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the dynamics of drug-target interactions in solution.
Cellular and Molecular Biology Techniques: A wide range of cellular assays, including reporter gene assays, Western blotting, and fluorescence microscopy, will be used to probe the effects of quinazoline derivatives on cellular signaling pathways and biological processes.
By combining these advanced experimental approaches with computational modeling and simulation, researchers can build a comprehensive picture of the mechanism of action of quinazoline-based drugs. This knowledge will be invaluable for the design of new derivatives with improved therapeutic properties and reduced off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 4-chloroquinazoline-6-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Start with a quinazoline core functionalized at the 4- and 6-positions. Chlorination at the 4-position can be achieved via nucleophilic substitution (e.g., using POCl₃), followed by esterification at the 6-position with methanol under acidic catalysis.
- Optimize yield by controlling reaction temperature (60–80°C for chlorination), stoichiometric ratios (1:1.2 for quinazoline:POCl₃), and purification via column chromatography (hexane/ethyl acetate gradient). Monitor intermediates using TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : ¹H NMR to identify ester methyl (δ ~3.9 ppm) and aromatic protons; ¹³C NMR for carbonyl (C=O, δ ~165 ppm) and chlorinated aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELXL for refinement to resolve bond lengths and angles. Compare with PubChem data (e.g., InChIKey: DDDSGYZATMCUDW) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Conduct solubility tests in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm).
- Stability studies via HPLC under varying temperatures (4°C, 25°C) and light exposure. Anisotropic displacement parameters from XRD (Mercury software) can predict solid-state stability .
Advanced Research Questions
Q. How to resolve anisotropic displacement anomalies during crystallographic refinement?
- Methodology :
- Use SHELXL with restraints for thermal parameters (e.g., SIMU/DELU commands) to model disorder. Validate with Mercury’s void analysis and packing similarity tools. For twinned crystals, employ TWIN/BASF commands in SHELXL .
Q. What strategies address discrepancies between computational and experimental NMR data?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) with solvent corrections (e.g., COSMO model). Cross-validate with DEPT-135 (to distinguish CH₂/CH₃ groups) and HSQC (for ¹H-¹³C correlations). Adjust proton chemical shift predictions using Gaussian shielding tensors .
Q. How to design a SAR study for derivatives of this compound?
- Methodology :
- Synthesize analogs via substituent variation at the 2- and 4-positions. Use WinGX for metric analysis (bond angles, torsion angles) to correlate structural features with bioactivity. Validate docking studies (AutoDock Vina) with crystallographic data from Mercury .
Q. What computational tools predict intermolecular interactions in cocrystals?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
